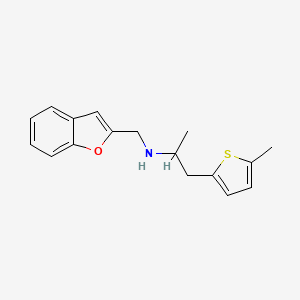![molecular formula C16H20N2OS B7594892 2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)
2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide, also known as AMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMPA is a synthetic compound that has been synthesized through various methods and has been found to exhibit diverse biochemical and physiological effects.
作用機序
The mechanism of action of 2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide involves its interaction with various receptors and enzymes in the body. This compound has been found to modulate the activity of glutamate receptors, which are involved in synaptic plasticity and memory formation. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit diverse biochemical and physiological effects, including antitumor activity, modulation of glutamate receptors, inhibition of histone deacetylases, activation of immune cells, and enhancement of the immune response. These effects make this compound a promising candidate for the development of novel therapeutics in various fields of medicine.
実験室実験の利点と制限
The advantages of using 2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide in lab experiments include its synthetic availability, diverse biochemical and physiological effects, and potential therapeutic applications. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to elucidate its mechanism of action and optimize its therapeutic potential.
将来の方向性
For research on 2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide include the development of novel therapeutics based on its biochemical and physiological effects, the optimization of its therapeutic potential, and the elucidation of its mechanism of action. Additionally, the potential toxicity of this compound should be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been found to exhibit diverse biochemical and physiological effects. The potential therapeutic applications of this compound make it a promising candidate for further research in various fields of medicine. However, further research is needed to elucidate its mechanism of action, optimize its therapeutic potential, and ensure its safety for use in humans.
合成法
2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide has been synthesized through various methods, including the use of palladium-catalyzed coupling reactions, Suzuki-Miyaura cross-coupling reactions, and reductive amination. The most commonly used method for synthesizing this compound is the palladium-catalyzed coupling reaction, which involves the coupling of 2-bromo-N-(1-(5-methylthiophen-2-yl)propan-2-yl)acetamide with 3-aminophenylboronic acid in the presence of a palladium catalyst.
科学的研究の応用
2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neuroscience, and immunology. In cancer research, this compound has been found to exhibit antitumor activity by inhibiting the growth and proliferation of cancer cells. In neuroscience, this compound has been shown to modulate the activity of glutamate receptors, which are involved in synaptic plasticity and memory formation. In immunology, this compound has been found to activate immune cells and enhance the immune response.
特性
IUPAC Name |
2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-11(8-15-7-6-12(2)20-15)18-16(19)10-13-4-3-5-14(17)9-13/h3-7,9,11H,8,10,17H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVRUGJPGOPJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC(C)NC(=O)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![N-[(3-methoxyphenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B7594813.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)

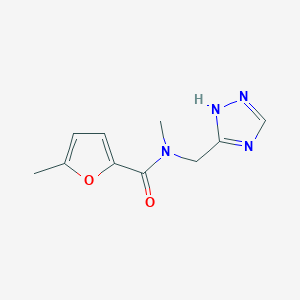
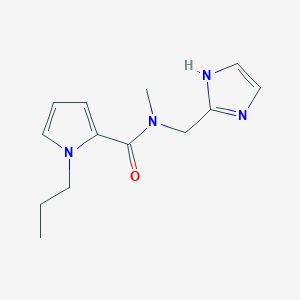
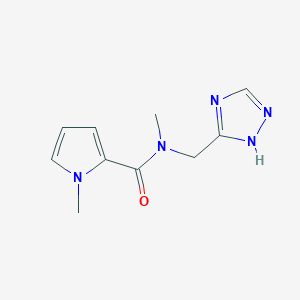
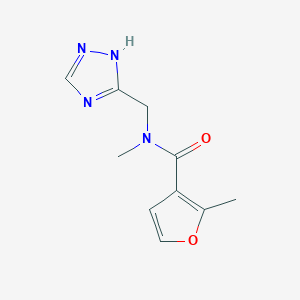

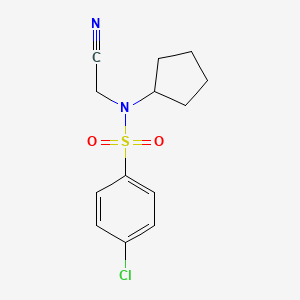
![3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594879.png)
![3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)
![3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594883.png)
